5-溴-N-乙基吡啶-2-胺

描述

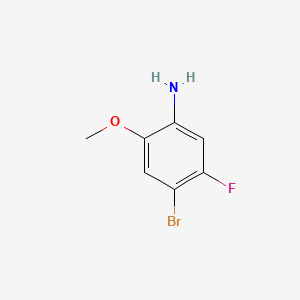

The compound 5-bromo-N-ethylpyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a bromine atom and an ethylamine substituent on the pyridine ring suggests that this compound could be of interest in various chemical reactions and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine has been reported, where different reaction conditions lead to the formation of distinct products . Another study describes an efficient synthesis of a compound structurally similar to 5-bromo-N-ethylpyridin-2-amine, where bromination and nucleophilic substitution reactions are key steps in the synthesis process . These methods could potentially be adapted for the synthesis of 5-bromo-N-ethylpyridin-2-amine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-bromo-N-ethylpyridin-2-amine would be characterized by the presence of a bromine atom at the 5-position and an ethylamine group at the 2-position of the pyridine ring. The electronic effects of these substituents can be studied through spectral data such as UV, IR, and NMR, as has been done for similar compounds . The substituents can influence the electronic distribution in the molecule, which can be correlated with physical constants and spectral data.

Chemical Reactions Analysis

Pyridine derivatives, including those substituted at the 2-position, are known to participate in various chemical reactions. For example, amination reactions involving bromo-derivatives of pyridine have been studied, which could provide insights into the reactivity of the amino group in 5-bromo-N-ethylpyridin-2-amine . Additionally, the synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines suggests that the bromine atom in the 5-position can facilitate further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-ethylpyridin-2-amine would be influenced by its functional groups. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling point and density. The ethylamine group could contribute to the compound's basicity and solubility in organic solvents. The antimicrobial activities of similar compounds have been assessed, indicating potential biological applications . The substituent effect on the physical and chemical properties can be analyzed through statistical correlations with spectral data .

科学研究应用

药理学

5-溴-N-乙基吡啶-2-胺: 在药理学领域中被探索为合成具有生物活性的分子的前体。其结构中包含溴原子和乙胺基团,使其成为开发新型治疗药物的候选者。 它可以用来创造具有各种药理活性的化合物,例如酶抑制剂或受体调节剂 .

材料科学

在材料科学领域,这种化合物的独特特性可用于开发新型材料。 它能够作为构建更复杂结构的基石,可以制备出具有特定特性的新型聚合物或涂层,例如增强耐久性或耐化学性 .

化学合成

5-溴-N-乙基吡啶-2-胺: 在有机合成中起着重要的中间体作用。它可以进行各种化学反应,包括偶联反应,形成复杂的有机化合物。 它在杂环化合物合成中的作用尤为重要,因为这些结构在许多药物中很常见 .

分析化学

这种化合物可以用作分析化学中的标准品或试剂,用于校准仪器或开发新的分析方法。 其明确的特性,如熔点和纯度,使其适合用于高效液相色谱 (HPLC) 和其他色谱技术 .

生命科学研究

在生命科学研究中,5-溴-N-乙基吡啶-2-胺 可用于分子生物学研究,例如 DNA 标记或探测。 它还可以参与细胞信号通路的研究,在其中它可能充当某些生物过程的调节剂 .

色谱

由于其独特的化学性质,5-溴-N-乙基吡啶-2-胺 可用作色谱中的参考化合物。 它有助于混合物中物质的分离和鉴定,其存在可以帮助确定类似化合物的色谱行为 .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

5-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWZJGCLYCDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626322 | |

| Record name | 5-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856850-36-7 | |

| Record name | 5-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。